molecular formula C8H13NO B065676 3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)-(9CI) CAS No. 182503-41-9

3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)-(9CI)

Cat. No.: B065676
CAS No.: 182503-41-9
M. Wt: 139.19 g/mol
InChI Key: SRXFDENAXRJYEI-YDFGWWAZSA-N
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Description

6-(Dimethylamino)-3,5-hexadiene-2-one is an organic compound characterized by the presence of a dimethylamino group attached to a hexadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3,5-hexadiene-2-one typically involves the reaction of dimethylamine with a suitable diene precursor under controlled conditions. One common method involves the use of a Michael addition reaction, where dimethylamine is added to a conjugated diene system. The reaction is usually carried out in the presence of a base catalyst, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 6-(Dimethylamino)-3,5-hexadiene-2-one can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3,5-hexadiene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Dimethylamino)-3,5-hexadiene-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3,5-hexadiene-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the conjugated diene system can undergo electron transfer reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)-3,5-hexadiene-2-one is unique due to its combination of a dimethylamino group and a conjugated diene system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and material science .

Properties

CAS No.

182503-41-9

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one

InChI

InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+

InChI Key

SRXFDENAXRJYEI-YDFGWWAZSA-N

SMILES

CC(=O)C=CC=CN(C)C

Isomeric SMILES

CC(=O)/C=C/C=C/N(C)C

Canonical SMILES

CC(=O)C=CC=CN(C)C

Synonyms

3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI)

Origin of Product

United States

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